molecular formula C34H56FN3O6SSi2 B563751 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin CAS No. 1353050-10-8

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin

Cat. No.: B563751
CAS No.: 1353050-10-8
M. Wt: 710.065
InChI Key: XAOQVMRJPZGRCX-PDLUNHRISA-N
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Description

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes tert-butyl(dimethyl)silyl groups, a fluorophenyl group, and a pyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups, the introduction of the fluorophenyl group, and the formation of the pyrimidinyl moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group, in particular, makes it useful for probing protein-ligand interactions and understanding the molecular basis of biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, materials science, and chemical engineering.

Mechanism of Action

The mechanism of action of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrimidinyl moiety can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-chlorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid
  • (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-bromophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid

Uniqueness

The uniqueness of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin lies in its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group distinguishes it from its chlorinated and brominated analogs, potentially leading to different biological activities and chemical reactivities.

Properties

IUPAC Name

(E,3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56FN3O6SSi2/c1-23(2)30-28(31(24-15-17-25(35)18-16-24)37-32(36-30)38(9)45(10,41)42)20-19-26(43-46(11,12)33(3,4)5)21-27(22-29(39)40)44-47(13,14)34(6,7)8/h15-20,23,26-27H,21-22H2,1-14H3,(H,39,40)/b20-19+/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOQVMRJPZGRCX-PDLUNHRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56FN3O6SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747601
Record name (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353050-10-8
Record name (3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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